N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a thiazole ring, and a cyclopropane carboxamide moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may potentially interact with a variety of biochemical pathways .
Pharmacokinetics
Its structure suggests it may have good solubility and permeability, which could potentially lead to good bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 4-benzylpiperidine through the reductive amination of benzylamine with piperidine.
Thiazole Formation: The next step involves the synthesis of the thiazole ring. This can be achieved by reacting 2-bromoacetophenone with thiourea to form 2-aminothiazole.
Coupling Reaction: The final step involves coupling the piperidine intermediate with the thiazole intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted piperidine or thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Comparison with Similar Compounds
Similar Compounds
4-benzylpiperidine derivatives: These compounds share the piperidine ring and benzyl group, but differ in other functional groups.
Thiazole derivatives: Compounds containing the thiazole ring, but with different substituents.
Cyclopropane carboxamide derivatives: Compounds with the cyclopropane carboxamide moiety, but different ring systems.
Uniqueness
N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C21H25N3O2S
- Molecular Weight : 383.5 g/mol
- CAS Number : 921844-88-4
This structure features a thiazole ring, a cyclopropane carboxamide moiety, and a benzylpiperidine segment, which are critical for its biological activity.
The biological activity of this compound can be attributed to its interaction with neurotransmitter systems. It primarily acts as a monoamine releasing agent , selectively increasing the release of dopamine and norepinephrine while having a lesser effect on serotonin. This selectivity suggests potential applications in treating neurological disorders such as depression and anxiety.
Pharmacological Effects
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
In a study evaluating the anticancer properties of thiazole-based compounds, it was found that modifications in the piperidine structure significantly enhanced cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The most potent compound exhibited an IC50 value of 2.32 µg/mL, indicating strong antitumor activity .
Case Study: Neuropharmacological Evaluation
A comparative study on various 4-benzylpiperidine derivatives revealed that those with a two-carbon linker exhibited higher potency in inhibiting dopamine reuptake compared to longer linkers. This finding underscores the importance of structural modifications in enhancing therapeutic efficacy against neurological disorders .
Properties
IUPAC Name |
N-[4-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c25-19(13-18-14-27-21(22-18)23-20(26)17-6-7-17)24-10-8-16(9-11-24)12-15-4-2-1-3-5-15/h1-5,14,16-17H,6-13H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLFEZQXGBNUDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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